

1-Ethynyl-3,5-bis(trifluoromethyl)benzene synonyms and alternative names

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Ethynyl-3,5-bis(trifluoromethyl)benzene

Cat. No.: B1348107

[Get Quote](#)

An In-depth Technical Guide to **1-Ethynyl-3,5-bis(trifluoromethyl)benzene**

Introduction: A Versatile Building Block in Modern Chemistry

1-Ethynyl-3,5-bis(trifluoromethyl)benzene is a highly specialized organofluorine compound that has garnered significant attention from the scientific community. Its unique molecular architecture, characterized by a rigid phenylacetylene core flanked by two sterically demanding and highly electronegative trifluoromethyl (-CF₃) groups, imparts a remarkable combination of properties. This guide provides an in-depth exploration of this compound, offering critical insights for researchers, chemists, and professionals in drug development and material science.

The strategic placement of the trifluoromethyl groups is central to the compound's utility. These groups are well-established bioisosteres in medicinal chemistry and powerful modulators in material science. They significantly enhance metabolic stability, binding affinity, lipophilicity, and thermal stability of parent molecules.^{[1][2]} The terminal ethynyl (alkyne) group serves as a versatile chemical handle, readily participating in a wide array of transformations such as cross-coupling reactions, cycloadditions (including "click chemistry"), and polymerizations.^{[1][2]} This dual functionality makes **1-ethynyl-3,5-bis(trifluoromethyl)benzene** an invaluable intermediate for the synthesis of complex pharmaceuticals, agrochemicals, and advanced functional materials, including organic electronics and specialty polymers.^{[1][2]}

Nomenclature and Chemical Identifiers

Precise identification of chemical compounds is paramount for reproducible research and clear communication. **1-Ethynyl-3,5-bis(trifluoromethyl)benzene** is known by several synonyms and is cataloged under various internationally recognized identifiers.

Table 1: Synonyms and Alternative Names

Synonym	Source
3,5-Bis(trifluoromethyl)phenylacetylene	[3] [4] [5] [6]
3',5'-Bis(trifluoromethyl)phenyl acetylene	[7]

Table 2: Key Chemical Identifiers

Identifier	Value	Source
CAS Number	88444-81-9	[1] [3] [8]
PubChem CID	1512607	[1] [9]
EC Number	627-020-8	[9]
MDL Number	MFCD01861850	[1] [8]
UN Number	1993	[3]
Molecular Formula	C ₁₀ H ₄ F ₆	[1] [3] [9]
Molecular Weight	238.13 g/mol	[1] [3] [9]
InChI	1S/C10H4F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h1,3-5H	[8] [9]
InChIKey	MAHIBRPXUPUAIF-UHFFFAOYSA-N	[8] [9]
Canonical SMILES	C1=C(C=C(C=C1C#C)C(F)(F)F)C(F)(F)F	[8]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound dictate its handling, reaction conditions, and potential applications. The properties of **1-ethynyl-3,5-bis(trifluoromethyl)benzene** are summarized below.

Table 3: Physicochemical Data

Property	Value	Source
Appearance	Colorless to light yellow/orange clear liquid	[1][10]
Boiling Point	147-148 °C (at 760 mmHg)	[4][6][8]
74 °C (at 60 mmHg)	[1]	
Density	1.346 g/mL at 25 °C	[4][6][8]
Refractive Index (n _{20/D})	1.4230	[4][8]
Flash Point	44.44 °C (112.0 °F) - closed cup	[8]
Purity (Typical)	>98.0% (GC)	[1][10]

Core Applications and Scientific Rationale

The utility of this compound stems from the synergistic interplay between its trifluoromethyl and ethynyl functionalities.

- **Pharmaceutical and Agrochemical Synthesis:** The -CF₃ groups enhance the metabolic stability and cell membrane permeability of drug candidates. The ethynyl group allows for the facile introduction of this fluorinated moiety into complex molecular scaffolds via reactions like the Sonogashira coupling, enabling the rapid generation of compound libraries for screening.[1]
- **Material Science:** In material science, the compound serves as a monomer or cross-linking agent for creating fluorinated polymers.[6] These materials often exhibit high thermal stability, chemical resistance, and specific electronic properties, making them suitable for organic electronics (OLEDs, OFETs) and high-performance coatings.[2]

- Chemical Probes: The inherent luminescence of some of its derivatives makes it a candidate for developing chemical probes to study biological systems, such as protein-ligand interactions.^[7]

Synthetic Protocol: Desilylation of a Silyl-Protected Precursor

A common and efficient laboratory-scale synthesis involves the desilylation of a trimethylsilyl (TMS)-protected precursor. The TMS group is a widely used protecting group for terminal alkynes due to its stability and ease of removal under mild conditions.

Causality Behind Experimental Choices:

- Precursor: (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane is used as the starting material because the TMS group effectively protects the reactive terminal alkyne during prior synthetic steps, preventing unwanted side reactions.
- Solvent System: A mixture of methanol and chloroform is employed. Chloroform ensures the solubility of the lipophilic starting material, while methanol is required for the reaction mechanism involving the base.
- Base: Potassium carbonate (K_2CO_3) is chosen as a mild, inexpensive base. It is strong enough to facilitate the cleavage of the silicon-carbon bond in the presence of methanol but not so harsh as to cause degradation of the product.
- Temperature: The reaction is run at room temperature, which is sufficient for the reaction to proceed to completion without requiring heating, thus conserving energy and minimizing the risk of side reactions.

Step-by-Step Methodology

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3,5-bis(trifluoromethyl)phenylethynyl)trimethylsilane (1.0 equivalent) in a 1:1 mixture of methanol and chloroform.
- Initiation: To this stirring solution, add potassium carbonate (0.2 equivalents) portion-wise at room temperature.

- **Reaction Monitoring:** Allow the reaction mixture to stir overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
- **Workup:** Upon completion, remove the solvents by rotary evaporation under reduced pressure.
- **Purification:** The resulting crude product can be purified by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes, to yield the pure **1-ethynyl-3,5-bis(trifluoromethyl)benzene**.^[5]

Chemical Structure and Logic Diagram

A visual representation of the molecule is essential for understanding its steric and electronic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE - Safety Data Sheet [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE | 88444-81-9 [chemicalbook.com]
- 6. 88444-81-9 | 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE [fluoromart.com]
- 7. 3',5'-Bis(trifluoromethyl)phenyl acetylene | 88444-81-9 | FB87014 [biosynth.com]
- 8. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene 97 88444-81-9 [sigmaaldrich.com]

- 9. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | C₁₀H₄F₆ | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-エチニル-3,5-ビス(トリフルオロメチル)ベンゼン | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | 88444-81-9 | 東京化成工業株式会社 [tcichemicals.com]
- To cite this document: BenchChem. [1-Ethynyl-3,5-bis(trifluoromethyl)benzene synonyms and alternative names]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348107#1-ethynyl-3-5-bis-trifluoromethyl-benzene-synonyms-and-alternative-names]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com